molecular formula C9H8O B1219905 4H-1-Benzopyran CAS No. 254-03-5

4H-1-Benzopyran

Cat. No.: B1219905
CAS No.: 254-03-5
M. Wt: 132.16 g/mol
InChI Key: JCIDEANDDNSHQC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is also known as chromene in previous nomenclature systems. It is a versatile structure found in various natural products and synthetic compounds, known for its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-1-Benzopyran can be synthesized through several methods. One common approach involves the one-pot three-component condensation reaction of aldehydes, malononitrile, and 1,3-diketones using triethanolamine as a catalyst under ambient conditions . This method is efficient, eco-friendly, and yields high-quality products in a short time.

. This method is particularly useful for creating derivatives with specific functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzopyran-4-one derivatives.

    Reduction: Reduction reactions can convert it into dihydrobenzopyran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyrans, benzopyran-4-ones, and dihydrobenzopyrans, which have significant applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through the donation of hydrogen atoms from hydroxyl groups . This activity is influenced by the molecular structure, including the number of hydroxyl groups and the presence of conjugated systems.

Comparison with Similar Compounds

4H-1-Benzopyran is similar to other compounds such as:

The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with significant biological and chemical properties.

Properties

IUPAC Name

4H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIDEANDDNSHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180050
Record name 4H-1-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-03-5
Record name 4H-1-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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